2,4,5-Trimethylbenzyl alcohol
Overview
Description
2,4,5-Trimethylbenzyl alcohol, also known as benzenemethanol, 2,4,5-trimethyl-, is an organic compound with the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol . It is a white crystalline solid with a floral scent and is commonly used in the fragrance and flavor industries. This compound is also known for its role as a photocatalyst and an efficient and selective radical oxidation catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,5-Trimethylbenzyl alcohol can be synthesized through various methods. One common laboratory method involves the reduction of 2,4,5-trimethylbenzaldehyde using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions . Another method includes the Grignard reaction, where 2,4,5-trimethylbenzyl chloride reacts with magnesium in the presence of an ether solvent to form the Grignard reagent, which is then hydrolyzed to yield the alcohol .
Industrial Production Methods: On an industrial scale, this compound can be produced through catalytic hydrogenation of 2,4,5-trimethylbenzaldehyde using hydrogen gas and a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) in the presence of pyridine.
Major Products Formed:
Oxidation: 2,4,5-Trimethylbenzaldehyde.
Reduction: 2,4,5-Trimethylbenzylamine.
Substitution: 2,4,5-Trimethylbenzyl chloride.
Scientific Research Applications
2,4,5-Trimethylbenzyl alcohol has diverse applications in scientific research:
Chemistry: It is used as a photocatalyst and a radical oxidation catalyst for the conversion of toluene to benzaldehyde.
Biology: The compound is utilized in the synthesis of various biologically active molecules and intermediates.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is employed in the fragrance and flavor industries due to its floral scent.
Mechanism of Action
The mechanism of action of 2,4,5-trimethylbenzyl alcohol involves its role as a photocatalyst and radical oxidation catalyst. When exposed to UV irradiation, it can form radical anion radicals, which facilitate the oxidation of toluene to benzaldehyde . The compound’s ability to act as a sensitizer in UV irradiation also contributes to its effectiveness in producing oxiranes from ethylene oxide and oxygen .
Comparison with Similar Compounds
- 2,4,5-Trimethylphenylmethanol
- 2,4,6-Trimethylbenzyl alcohol
- 2,3,5-Trimethylbenzyl alcohol
Comparison: 2,4,5-Trimethylbenzyl alcohol is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. Compared to 2,4,6-trimethylbenzyl alcohol, the position of the methyl groups in this compound provides different steric and electronic effects, making it more suitable for certain catalytic and synthetic applications .
Properties
IUPAC Name |
(2,4,5-trimethylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7-4-9(3)10(6-11)5-8(7)2/h4-5,11H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDQBJLOOLNHCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342643 | |
Record name | 2,4,5-Trimethylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4393-05-9 | |
Record name | 2,4,5-Trimethylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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